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PSB-6426

NTPDase2 inhibitor Ectonucleotidase selectivity Purinergic signaling

Researchers studying NTPDase2 in stroke, myocardial ischemia, or tumor immunology face a critical gap: earlier inhibitors like Reactive Blue 2 and suramin lack isoform selectivity, confounding experimental interpretation. PSB-6426 is the first potent, selective, competitive NTPDase2 inhibitor (Ki=8.2 μM) and the validated reference standard for this target. • Ki=8.2 μM against human NTPDase2; no inhibition of NTPDase3 or NTPDase8 at 1 mM • No off-target activity at P2Y2, P2Y4, or P2Y6 receptors • Defined SAR baseline (diethoxyphosphorylmethyl benzyl amide linker, n=1) for medicinal chemistry benchmarking • Essential positive control for NTPDase2 inhibitor screening cascades and inter-laboratory data standardization

Molecular Formula C22H29N4O10P
Molecular Weight 540.5 g/mol
Cat. No. B1679814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-6426
Synonyms4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester
PSB 6426
PSB-6426
PSB6426
Molecular FormulaC22H29N4O10P
Molecular Weight540.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OCC
InChIInChI=1S/C22H29N4O10P/c1-3-34-37(33,35-4-2)12-13-5-7-14(8-6-13)24-16(28)11-23-20(31)19-17(29)18(30)21(36-19)26-10-9-15(27)25-22(26)32/h5-10,17-19,21,29-30H,3-4,11-12H2,1-2H3,(H,23,31)(H,24,28)(H,25,27,32)/t17-,18+,19-,21+/m0/s1
InChIKeyAEVBPXDFDKBGLT-YOUFYPILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PSB-6426 (Uridine-5′-carboxamide Phosphonate Derivative): A Selective NTPDase2 Inhibitor for Stroke and Cancer Research Procurement


The compound (2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide, designated PSB-6426 (compound 19a), is a synthetic uridine-5′-carboxamide derivative in which the phosphate residues are replaced by a phosphonic acid diester attached via an amide linker at the 5′-position [1]. It functions as a nucleotide mimetic and is documented as the first potent and selective competitive inhibitor of human ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2, ENTPD2, CD39L1), exhibiting a Ki of 8.2 μM [2]. The compound is an uncharged, chemically and metabolically stable molecule with the molecular formula C22H29N4O10P and a molecular weight of 540.5 g/mol [3].

PSB-6426 Cannot Be Substituted by Generic Uridine Analogs or Unselective NTPDase Inhibitors: Procurement Rationale


Generic substitution with other uridine analogs or unselective NTPDase inhibitors is not scientifically valid due to PSB-6426's demonstrated isoform selectivity profile and distinct structural features. Prior to its identification, the few known NTPDase inhibitors (such as Reactive Blue 2 or suramin) were unselective and exhibited confounding off-target activity across multiple NTPDase subtypes, limiting their utility as precise pharmacological tools [1]. Furthermore, PSB-6426's specific diethoxyphosphorylmethyl benzyl amide linker at the 5′-position confers the NTPDase2-selective inhibition profile; closely related analogs with different linker lengths (e.g., the propyl homolog CHEMBL511933) or alternative phosphonate esters exhibit substantially altered activity profiles that may compromise experimental reproducibility [2]. The following quantitative evidence establishes the specific procurement value of PSB-6426 relative to its in-class comparators and alternative tool compounds.

PSB-6426 Quantitative Differentiation Evidence: Selectivity, Potency, and Off-Target Profile Versus Comparators


NTPDase2 Isoform Selectivity: PSB-6426 vs. NTPDase1, NTPDase3, and NTPDase8

PSB-6426 exhibits clear selectivity for NTPDase2 over NTPDase1, NTPDase3, and NTPDase8. At a concentration of 1 mM, PSB-6426 inhibits NTPDase2 with a Ki of 8.2 ± 2.1 μM while producing only 50% inhibition of NTPDase1 and 0% inhibition of NTPDase3 and NTPDase8 [1]. This contrasts with unselective NTPDase inhibitors such as Reactive Blue 2 or suramin, which inhibit multiple NTPDase isoforms non-selectively and are therefore unsuitable for NTPDase2-specific pharmacological interrogation.

NTPDase2 inhibitor Ectonucleotidase selectivity Purinergic signaling

P2Y Receptor Inactivity: PSB-6426 vs. Uracil Nucleotide-Activated P2Y Subtypes

PSB-6426 was evaluated against uracil nucleotide-activated P2Y receptor subtypes and demonstrated no measurable activity at P2Y2, P2Y4, or P2Y6 receptors [1]. This is a critical differentiation from endogenous uracil nucleotides (UTP, UDP) and certain unselective nucleotide mimetics, which activate P2Y2 and P2Y4 receptors (EC50 values typically in the 0.1-10 μM range) and can confound NTPDase2 functional studies. The absence of P2Y receptor agonism or antagonism ensures that observed biological effects in NTPDase2-expressing systems are attributable solely to NTPDase2 inhibition rather than concurrent purinergic receptor modulation [1].

P2Y receptor Off-target profiling Uracil nucleotide signaling

Chemical and Metabolic Stability: PSB-6426 vs. Nucleotide Phosphates

PSB-6426 is reported to be chemically and metabolically highly stable [1]. This is a direct consequence of replacing the natural phosphate ester linkage with a phosphonic acid diester (diethoxyphosphorylmethyl) group attached via a stable amide linker, rendering the compound resistant to hydrolysis by ectonucleotidases including NTPDases themselves. In contrast, endogenous nucleotide substrates (ATP, ADP, UTP, UDP) are rapidly hydrolyzed by NTPDase2 with turnover rates (kcat) in the range of 10-100 s⁻¹ depending on the isoform and substrate [2]. This stability enables sustained NTPDase2 inhibition in prolonged assays and in vivo applications without compound depletion or generation of bioactive metabolites.

Metabolic stability Phosphonate prodrug Ectonucleotidase resistance

Linker Length SAR: PSB-6426 (n=1) vs. Propyl Homolog CHEMBL511933 (n=2)

Within the uridine-5′-carboxamide series, the ethylene linker length (n=1) in PSB-6426 was identified as optimal for NTPDase2 inhibitory potency. The propyl homolog CHEMBL511933 (n=2), which differs only by an additional methylene unit in the linker connecting the uridine carboxamide to the diethoxyphosphorylmethyl aniline moiety, exhibits reduced potency [1]. This SAR distinction underscores that even minor structural modifications within this chemotype produce meaningful changes in activity, and procurement of the precise linker variant (n=1) is necessary to reproduce published NTPDase2 inhibition data.

Structure-activity relationship Linker optimization NTPDase2 inhibitor

Competitive Inhibition Mechanism: PSB-6426 vs. Non-Competitive NTPDase Inhibitors

Kinetic analysis established that PSB-6426 acts as a competitive inhibitor of NTPDase2 with respect to ATP substrate [1]. This mechanism contrasts with non-competitive or irreversible inhibitors (e.g., ARL 67156, which is a weak and non-selective NTPDase inhibitor with reported IC50 values >100 μM across multiple isoforms) [2]. Competitive inhibition enables predictable, concentration-dependent modulation of enzyme activity that is surmountable by increasing substrate concentration—a property advantageous for pharmacological studies requiring reversible target engagement without covalent modification of the enzyme active site.

Competitive inhibitor Enzyme kinetics NTPDase2 mechanism

PSB-6426 Application Scenarios in NTPDase2-Targeted Research and Drug Discovery


NTPDase2-Specific Pharmacological Tool in Stroke and Cardioprotection Research

PSB-6426 is specifically suited for studies investigating the role of NTPDase2 in ischemic stroke and myocardial ischemia. The compound's selectivity for NTPDase2 over NTPDase1, NTPDase3, and NTPDase8 [1] enables dissection of NTPDase2-specific contributions to extracellular ATP/ADP hydrolysis in vascular and neural tissues without confounding inhibition of other ectonucleotidases. The original publication explicitly identifies NTPDase2 inhibitors as having potential as 'novel cardioprotective drugs for the treatment of stroke' [2], establishing the translational relevance of this tool compound in preclinical cardioprotection and neuroprotection studies.

Cancer Immunotherapy Target Validation for CD39L1 (ENTPD2/NTPDase2)

PSB-6426 serves as a first-in-class pharmacological probe for validating NTPDase2 (CD39L1) as a therapeutic target in cancer immunotherapy. NTPDase2 is expressed on tumor-associated cells and regulates extracellular ATP/adenosine balance within the tumor microenvironment. PSB-6426's competitive inhibition mechanism [1] and lack of activity at P2Y2, P2Y4, and P2Y6 receptors [2] make it uniquely appropriate for dissecting NTPDase2-dependent adenosine generation versus direct purinergic receptor effects in tumor immunology assays, including T cell proliferation studies and macrophage polarization experiments.

In Vitro Ectonucleotidase Selectivity Profiling and Assay Standardization

PSB-6426 is the designated reference compound for NTPDase2 selectivity profiling in ectonucleotidase inhibitor screening cascades. Its well-characterized Ki of 8.2 ± 2.1 μM against human NTPDase2 and its documented inactivity against NTPDase3 and NTPDase8 (0% inhibition at 1 mM) [1] provide a quantitative benchmark for evaluating novel NTPDase2 inhibitor candidates. Procurement of PSB-6426 as a positive control standardizes inter-laboratory comparisons of NTPDase2 inhibition data and ensures that newly developed inhibitors are benchmarked against the original and most extensively characterized selective NTPDase2 inhibitor.

Structure-Activity Relationship (SAR) Studies on Uridine-5′-carboxamide Derivatives

PSB-6426 represents the potency and selectivity reference point for SAR campaigns exploring uridine-5′-carboxamide-based NTPDase2 inhibitors. The compound's defined linker length (n=1) and diethoxyphosphorylmethyl substituent [1] establish the baseline against which new analogs should be compared. Given that the propyl homolog CHEMBL511933 (n=2) exhibits reduced potency [2], PSB-6426 is essential as a positive control to contextualize the activity of novel linker variants, phosphonate ester modifications, and nucleobase substitutions within medicinal chemistry programs targeting NTPDase2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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